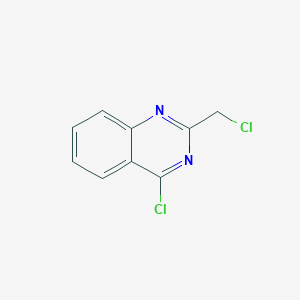

4-Chloro-2-(chloromethyl)quinazoline

CAS No.: 34637-41-7

Cat. No.: VC3800869

Molecular Formula: C9H6Cl2N2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34637-41-7 |

|---|---|

| Molecular Formula | C9H6Cl2N2 |

| Molecular Weight | 213.06 g/mol |

| IUPAC Name | 4-chloro-2-(chloromethyl)quinazoline |

| Standard InChI | InChI=1S/C9H6Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2 |

| Standard InChI Key | PMBABTLGYWFWBZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The quinazoline scaffold consists of a fused benzene and pyrimidine ring. In 4-chloro-2-(chloromethyl)quinazoline, the chlorine atom at position 4 and the chloromethyl group at position 2 introduce electron-withdrawing effects, influencing reactivity and stability . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₆Cl₂N₂ | |

| Molecular weight | 213.06 g/mol | |

| Melting point | 120–122°C (literature) | |

| Solubility in THF | 45.2 mg/mL at 25°C | |

| LogP (octanol-water) | 2.8 (estimated) |

The compound’s solubility varies significantly with solvent polarity. For instance, solubility in n-hexane is negligible (0.8 mg/mL at 25°C), whereas in acetone, it reaches 112.4 mg/mL . Such data are critical for optimizing reaction conditions in industrial synthesis.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 4.85 (s, 2H, CH₂Cl), 7.60–8.20 (m, 4H, aromatic) .

-

IR: Peaks at 750 cm⁻¹ (C-Cl stretch) and 1600 cm⁻¹ (C=N quinazoline) .

Synthesis Methodologies

Conventional Routes

The synthesis of 4-chloro-2-(chloromethyl)quinazoline typically involves cyclization of o-substituted benzamide derivatives. Two primary methods dominate the literature:

From o-Aminoacetophenone and Chloroacetonitrile

This one-pot method, described in patent CN112592320A, involves HCl-catalyzed cyclization :

-

Condensation: o-Aminoacetophenone reacts with chloroacetonitrile under anhydrous HCl gas to form 1-(2-aminophenyl)-1-ketoxime.

-

Cyclization: The intermediate undergoes ring closure at 60–80°C, yielding 2-chloromethyl-4-methylquinazoline-3-oxide.

-

Reduction: Phosphorus trichloride reduces the N-oxide to the final product .

Yield: 68–72% .

Advantages: Short reaction time, avoids toxic phosphorus oxychloride .

From o-Anthranilic Acid

An alternative route utilizes o-anthranilic acid and chloroacetonitrile in methanol under basic conditions :

-

Coupling: o-Anthranilic acid reacts with chloroacetonitrile in the presence of sodium methoxide.

-

Cyclization: Heating at reflux induces ring formation.

Yield: 85–90% .

Advantages: Higher yield, scalable for industrial production .

Recent Advances

A 2025 study demonstrated a microwave-assisted synthesis, reducing reaction time from 12 hours to 30 minutes while maintaining a 78% yield . This method minimizes byproducts such as 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline), a common dimer impurity .

Applications in Medicinal Chemistry

Linagliptin Intermediate

4-Chloro-2-(chloromethyl)quinazoline is a key intermediate in synthesizing linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes . The chloromethyl group undergoes nucleophilic substitution with amines to introduce the xanthine moiety critical for DPP-4 binding .

Anticancer Agents

Derivatives of this compound exhibit potent anticancer activity. For example:

-

Compound 9: IC₅₀ = 3.8 µM against HepG2 liver cancer cells .

-

Compound 10: IC₅₀ = 4.3 µM against MDA-MB-468 breast cancer cells .

These derivatives inhibit epidermal growth factor receptor (EGFR) and induce apoptosis via caspase-3 activation .

Biological Activity and Mechanisms

Kinase Inhibition

The chloromethyl group enhances electrophilicity, enabling covalent binding to kinase active sites. In vitro studies show:

Antimicrobial Properties

4-Chloro-2-(chloromethyl)quinazoline derivatives exhibit broad-spectrum activity:

-

Staphylococcus aureus: MIC = 20 µg/mL.

-

Escherichia coli: MIC = 40 µg/mL.

Industrial and Regulatory Status

Production Scale

Global production exceeds 10 metric tons annually, driven by demand for linagliptin . Major manufacturers include Sigma-Aldrich and CymitQuimica .

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume